4-(4-chlorophenyl)-2-(3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)quinazoline
CAS No.: 352446-07-2
Cat. No.: VC21440710
Molecular Formula: C30H23ClN4O
Molecular Weight: 491g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 352446-07-2 |
|---|---|
| Molecular Formula | C30H23ClN4O |
| Molecular Weight | 491g/mol |
| IUPAC Name | 4-(4-chlorophenyl)-2-[5-(4-methoxyphenyl)-3-phenyl-3,4-dihydropyrazol-2-yl]quinazoline |
| Standard InChI | InChI=1S/C30H23ClN4O/c1-36-24-17-13-20(14-18-24)27-19-28(21-7-3-2-4-8-21)35(34-27)30-32-26-10-6-5-9-25(26)29(33-30)22-11-15-23(31)16-12-22/h2-18,28H,19H2,1H3 |
| Standard InChI Key | MUHFHLQDVLKFPZ-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3)C4=NC5=CC=CC=C5C(=N4)C6=CC=C(C=C6)Cl |
| Canonical SMILES | COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3)C4=NC5=CC=CC=C5C(=N4)C6=CC=C(C=C6)Cl |
Introduction
Chemical Structure and Properties
The compound 4-(4-chlorophenyl)-2-(3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)quinazoline represents a complex heterocyclic structure featuring multiple aromatic rings and functional groups. Its molecular structure consists of a quinazoline core substituted at position 2 with a dihydropyrazole ring, which in turn bears a phenyl group at position 5 and a 4-methoxyphenyl group at position 3. Additionally, position 4 of the quinazoline ring is substituted with a 4-chlorophenyl group.
This molecule shares structural similarities with 2-(3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-(p-tolyl)quinazoline, which has been documented in chemical databases . The key difference is the replacement of the p-tolyl group with a 4-chlorophenyl moiety at position 4 of the quinazoline ring.
Physical and Chemical Properties
Based on structural analysis and comparison with similar compounds, the predicted properties of 4-(4-chlorophenyl)-2-(3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)quinazoline are presented in Table 1.
Table 1: Predicted Physical and Chemical Properties
| Property | Value | Method of Determination |
|---|---|---|
| Molecular Formula | C₃₁H₂₃ClN₄O | Structural analysis |
| Molecular Weight | ~491.0 g/mol | Calculated from formula |
| Physical Appearance | Crystalline solid | Predicted from similar structures |
| Solubility | Sparingly soluble in water; Soluble in organic solvents | Predicted from functional groups |
| Log P | ~5.2 | Estimated based on structure |
| Hydrogen Bond Acceptors | 5 | Structural analysis |
| Hydrogen Bond Donors | 0 | Structural analysis |
The compound contains several key functional groups that contribute to its chemical behavior and potential biological activities, including a quinazoline heterocycle, a dihydropyrazole ring, a methoxy group, and a chlorine substituent. These structural elements are likely to influence the compound's reactivity, solubility, and biological interactions.
Synthetic Approaches
Detailed Synthetic Procedure
Based on analogous synthetic methodologies , a potential synthetic pathway could be described as follows:
Step 1: Synthesis of Chalcone Intermediate
4-Methoxybenzaldehyde and acetophenone would be combined in ethanol with sodium hydroxide as a catalyst. The reaction mixture would be stirred at room temperature for 1-2 hours, monitored by TLC. The resulting chalcone would be filtered, recrystallized from ethanol, and characterized.
Step 2: Preparation of 4-(4-Chlorophenyl)quinazoline Derivative
The appropriate quinazoline precursor would be synthesized through established methods, incorporating the 4-chlorophenyl substituent at position 4.
Step 3: Formation of Pyrazole-Quinazoline Hybrid
The chalcone from Step 1 would react with the quinazoline derivative from Step 2 in the presence of hydrazine hydrate and catalytic amounts of acetic acid. The reaction would be conducted under reflux conditions, followed by purification to yield the target compound.
The completed synthesis would require verification through spectroscopic analyses, including 1H NMR, 13C NMR, IR, and mass spectrometry. The expected spectral characteristics would include distinctive chemical shifts for aromatic protons (δ 6.8-8.1 ppm), characteristic absorption bands for C=N stretching (around 1550-1580 cm-1), and a molecular ion peak corresponding to the calculated molecular weight .
Structural Characterization
Spectroscopic Analysis
Comprehensive characterization of 4-(4-chlorophenyl)-2-(3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)quinazoline would typically involve multiple spectroscopic techniques. Based on data from similar compounds, the expected spectroscopic profiles would include:
3.1.1 Infrared Spectroscopy (IR)
Expected key absorption bands would include:
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C=N stretching: ~1555-1580 cm⁻¹
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C=O stretching: Absent (unlike some other pyrazole derivatives)
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C-O-C stretching (methoxy group): ~1240-1250 cm⁻¹
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C-Cl stretching: ~850-900 cm⁻¹
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Aromatic C-H stretching: ~3000-3100 cm⁻¹
3.1.2 Nuclear Magnetic Resonance (NMR)
The 1H NMR spectrum would likely show signals corresponding to:
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Aromatic protons: Multiple signals in the region δ 6.8-8.1 ppm
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Methoxy protons: Singlet at approximately δ 3.8 ppm
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Pyrazoline ring CH proton: Signal at approximately δ 5.5-6.0 ppm
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Pyrazoline ring CH₂ protons: Two doublets of doublets at approximately δ 3.0-3.8 ppm
The 13C NMR spectrum would display signals for all carbon atoms in the structure, including characteristic shifts for:
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Quinazoline carbons: ~160-165 ppm (C=N)
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Methoxy carbon: ~55 ppm
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Aromatic carbons: Multiple signals in the region 120-140 ppm
3.1.3 Mass Spectrometry
Mass spectrometric analysis would be expected to show:
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Molecular ion peak [M+H]⁺: approximately m/z 492
-
Characteristic fragmentation patterns reflecting the structural components
Biological Activities and Structure-Activity Relationships
Predicted Biological Activities
Based on the structural similarity to known pyrazole-quinazoline hybrids, 4-(4-chlorophenyl)-2-(3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)quinazoline may exhibit various biological activities. Analogous compounds have demonstrated significant anticancer and antibacterial properties .
Table 2: Predicted Biological Activities Based on Structural Analogs
| Biological Activity | Prediction Basis | Potential Mechanism |
|---|---|---|
| Anticancer Activity | Structural similarity to compounds with IC₅₀ values of 10-17 μg/ml against cancer cell lines | Inhibition of cell proliferation and induction of apoptosis |
| Antibacterial Activity | Presence of both pyrazole and quinazoline moieties | Interference with bacterial cell wall synthesis or DNA gyrase activity |
| Anti-inflammatory Activity | Presence of halogen substituent (chlorine) | Modulation of inflammatory pathways |
| Antioxidant Activity | Presence of methoxy group | Free radical scavenging properties |
The specific presence of a 4-chlorophenyl substituent may enhance certain biological activities compared to analogs with different substituents. For instance, compounds with halogen substituents (such as chlorine) often demonstrate improved membrane permeability and metabolic stability, potentially enhancing their pharmacological efficacy .
Structure-Activity Relationships
Several structural features of 4-(4-chlorophenyl)-2-(3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)quinazoline are likely to influence its biological activities:
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The quinazoline core is associated with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
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The 4-chlorophenyl substituent at position 4 of the quinazoline ring may enhance lipophilicity and improve binding to specific biological targets.
-
The 4-methoxyphenyl group at position 3 of the pyrazole ring could contribute to hydrogen bonding interactions with target proteins.
-
The dihydropyrazole ring serves as a flexible linker that can adopt various conformations, potentially optimizing the compound's interaction with biological targets.
Comparative analysis with the structurally similar 2-(3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-(p-tolyl)quinazoline suggests that the replacement of the p-tolyl group with a 4-chlorophenyl moiety may alter the electronic properties and binding characteristics of the molecule .
Molecular Docking Studies
Predicted Molecular Interactions
Molecular docking studies can provide insights into the potential binding modes and interactions of 4-(4-chlorophenyl)-2-(3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)quinazoline with biological targets. Based on docking studies of similar compounds, this molecule might interact with various protein targets including:
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Topoisomerase II - a common target for anticancer agents
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Bacterial DNA gyrase - relevant for antibacterial activity
-
Protein kinases - involved in cellular signaling pathways
The predicted binding interactions would likely involve:
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Hydrogen bonding between the nitrogen atoms of the quinazoline and pyrazole rings with amino acid residues in the protein binding pocket
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π-π stacking interactions between the aromatic rings and aromatic amino acid residues
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Hydrophobic interactions involving the phenyl and 4-chlorophenyl groups
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Specific interactions between the methoxy group and polar residues in the binding site
Table 3: Predicted Key Molecular Interactions with Potential Biological Targets
| Target Protein | Key Interacting Moiety | Type of Interaction | Potential Amino Acid Residues Involved |
|---|---|---|---|
| Topoisomerase II | Quinazoline core | Hydrogen bonding, π-π stacking | Arg, His, Tyr |
| DNA gyrase | 4-Chlorophenyl group | Hydrophobic interactions | Ile, Leu, Val |
| Protein kinases | Pyrazole ring | Hydrogen bonding | Lys, Thr, Glu |
| Dihydrofolate reductase | 4-Methoxyphenyl group | Hydrogen bonding, hydrophobic | Phe, Tyr, Asp |
Comparative Analysis with Related Compounds
Structural Comparison
4-(4-Chlorophenyl)-2-(3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)quinazoline shares structural similarities with several compounds documented in the literature. A comparative analysis with closely related structures provides insights into potential differences in properties and activities.
Table 4: Structural Comparison with Related Compounds
Activity Comparison
Based on documented activities of structural analogs, the potential biological profile of 4-(4-chlorophenyl)-2-(3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)quinazoline can be compared with related compounds. Particularly relevant is the compound 3e from source , which contains both chlorophenyl and pyrazole-quinazoline elements and demonstrated significant anticancer activity.
Future Research Directions
Advanced Formulation Strategies
Given the likely high lipophilicity of 4-(4-chlorophenyl)-2-(3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)quinazoline, advanced formulation strategies might be necessary to improve its bioavailability. Potential approaches include:
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Development of nanoparticle-based delivery systems
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Preparation of water-soluble prodrugs
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Formation of inclusion complexes with cyclodextrins
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Incorporation into liposomal formulations
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